molecular formula C8H10O3 B8725022 2-(2-Methyl[1,3]dioxolane-2-yl)furan CAS No. 69536-36-3

2-(2-Methyl[1,3]dioxolane-2-yl)furan

Cat. No. B8725022
CAS No.: 69536-36-3
M. Wt: 154.16 g/mol
InChI Key: JMJVNJXWXKSUOV-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-furan-2-yl-ethanone (50.00 g, 454.0 mmol) in ethylene glycol (500.0 mL) was treated with trimethylorthoformate (100.0 mL, 908.0 mmol) followed by LiBF4 (7.00 g, 75 mmol). The reaction mixture was heated at 95° C. overnight. Sat. aq. NaHCO3 (500 mL) was added and the mixture was extracted with EA (500 mL). The org. extracts were washed with brine (2×250 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by distillation (11 mbar, 71-73° C.) gave the title compound as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8](=[O:10])[CH3:9].COC([O:16][CH3:17])OC.[C:18]([O-])(O)=O.[Na+]>C(O)CO>[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]1([CH3:9])[O:16][CH2:17][CH2:18][O:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
O1C(=CC=C1)C(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(CO)O
Step Three
Name
LiBF4
Quantity
7 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA (500 mL)
WASH
Type
WASH
Details
extracts were washed with brine (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue
DISTILLATION
Type
DISTILLATION
Details
by distillation (11 mbar, 71-73° C.)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1(OCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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